REACTION_SMILES
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[CH2:7]([O:8][C:10](=[O:9])[C:11]([F:12])([F:13])[F:14])[CH3:15].[NH2:1][CH2:2][CH:3]([CH2:4][NH2:5])[OH:6].[c:16]1([CH3:17])[c:18]([CH3:19])[cH:20][cH:21][cH:22][cH:23]1>>[NH:1]1[CH2:2][CH:3]([OH:6])[CH2:4][N:5]=[C:10]1[C:11]([F:12])([F:13])[F:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC(O)CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Type
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product
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Smiles
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OC1CN=C(C(F)(F)F)NC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |